
1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, fluorine, and methyl groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(5-fluoro-3-methylphenyl)ethanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in a suitable solvent like chloroform or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Substitution: Amines or thiols in the presence of a base.
Major Products
Bromination: this compound.
Reduction: 1-(2-Bromo-5-fluoro-3-methylphenyl)ethanol.
Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone involves its reactivity towards electrophiles and nucleophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring makes it susceptible to electrophilic aromatic substitution reactions. Additionally, the carbonyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone
- 2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)ethanone
- 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone
Uniqueness
1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the aromatic ring
Propriétés
Formule moléculaire |
C9H8BrFO |
|---|---|
Poids moléculaire |
231.06 g/mol |
Nom IUPAC |
1-(2-bromo-5-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO/c1-5-3-7(11)4-8(6(2)12)9(5)10/h3-4H,1-2H3 |
Clé InChI |
LNJGGAHURLUQRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)C(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
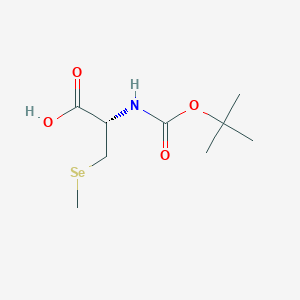
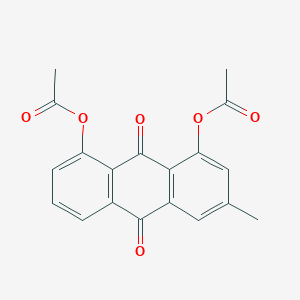
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)

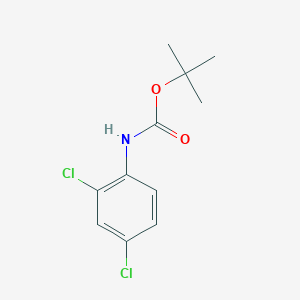
![Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate](/img/structure/B13149481.png)
![4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13149483.png)
![[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)
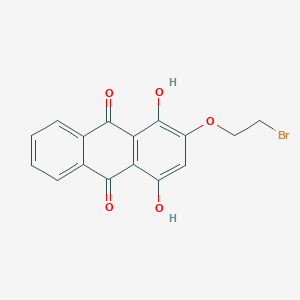
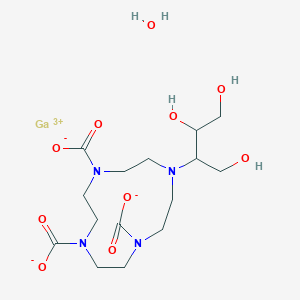

![3-[3,5-Di(trifluoromethyl)phenyl]-1-[(R)-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea](/img/structure/B13149505.png)
